molecular formula C17H16N2OS2 B2716714 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide CAS No. 895486-62-1

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide

Cat. No.: B2716714
CAS No.: 895486-62-1
M. Wt: 328.45
InChI Key: ACHCDMIHNLFFLF-UHFFFAOYSA-N
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Description

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a synthetic small molecule that incorporates the privileged benzothiazole pharmacophore , a scaffold widely recognized for its diverse and potent biological activities. This compound is of significant interest in medicinal chemistry and drug discovery research, particularly for investigating new therapeutic agents against infectious diseases and cancer. The structural hybrid of the benzothiazole core with a phenylthioacetamide side chain is designed to potentially interact with multiple biological targets. Researchers can explore its application as a promising scaffold for developing novel antibacterial agents , given that closely related acetamide-benzothiazole hybrids have demonstrated potent activity against both Gram-positive and Gram-negative bacterial strains, as well as significant antibiofilm properties. Furthermore, the benzothiazole nucleus is established as a key structural feature in compounds exhibiting potent anticancer activity against a broad panel of human cancer cell lines , including mammary, ovarian, colon, and nonsmall-cell lung cancer. The mechanism of action for such compounds is multifaceted and may include critical enzyme inhibition pathways; analogous structures have been identified as effective inhibitors of dihydrofolate reductase (DHFR) , a crucial enzyme in bacterial folate synthesis, and may also interact with targets like DNA gyrase. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-11-8-9-14-16(12(11)2)19-17(22-14)18-15(20)10-21-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHCDMIHNLFFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)CSC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide” typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminothiophenol and α-haloketones, under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.

    Attachment of the Phenylthioacetamide Moiety: The phenylthioacetamide group can be attached through nucleophilic substitution reactions, where a phenylthio group is introduced to an acetamide precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation Products: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction Products: Amines and reduced thiazole derivatives.

    Substitution Products: Various substituted thiazole and phenylthioacetamide derivatives.

Scientific Research Applications

“N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide” may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Exploration as a candidate for drug development, particularly for its potential antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their distinguishing features:

Compound Name Core Structure Key Substituents Biological Targets Notable Data References
N-(4,5-Dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide Benzo[d]thiazole + acetamide 4,5-dimethyl, phenylthio MAO-B, BChE (inferred) N/A (structural focus)
N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide Pyrazoloquinoxaline + acetamide 4-chlorophenyl, acetyloxy MAO-A IC₅₀ = 0.028 mM; 50× selectivity for MAO-A over MAO-B
(R)-N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide Benzo[d]thiazole + dihydroisoquinoline Phenyl-dihydroisoquinoline linker MAO-B, BChE Polypharmacological inhibition
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole + acetamide 3,4-dichlorophenyl Structural mimic of benzylpenicillin Crystal packing via N—H⋯N hydrogen bonds
2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide Thiazole + diphenylacetamide Diphenyl, thiazole Ligand coordination studies C—H⋯π and π–π interactions in crystal structure
Key Observations:
  • Substituent Impact on Selectivity: The presence of electron-withdrawing groups (e.g., 4-chlorophenyl in the pyrazoloquinoxaline analog) correlates with MAO-A selectivity, while bulkier groups (e.g., dihydroisoquinoline) favor MAO-B and butyrylcholinesterase (BChE) inhibition .
  • This could improve blood-brain barrier penetration, a critical factor for neurodegenerative therapeutics.

Structural and Crystallographic Insights

  • Crystal Packing : Analogous thiazole-acetamide derivatives (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) form inversion dimers via N—H⋯N hydrogen bonds (R₂²(8) motifs), which stabilize the crystal lattice . The target compound’s methyl groups may disrupt such interactions, altering solubility or crystallinity.
  • Conformational Flexibility : The dihedral angle between aromatic rings in dichlorophenyl-thiazole acetamides (61.8°) suggests restricted rotation, whereas the target compound’s dimethylbenzothiazole core may impose greater rigidity, favoring specific enzyme conformations .

Biological Activity

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a synthetic compound belonging to the class of thiazole derivatives, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiazole ring substituted with dimethyl and phenylthio groups. The synthesis typically involves:

  • Formation of the Thiazole Ring : Cyclization of 2-aminothiophenol with α-haloketones under acidic or basic conditions.
  • Introduction of Dimethyl Groups : Alkylation using methylating agents like methyl iodide.
  • Attachment of the Phenylthio Group : Nucleophilic substitution reactions incorporating thiophenol into the acetamide precursor.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance, studies have highlighted the effectiveness of similar compounds against various bacterial strains, suggesting potential applications in treating infections . The specific activity of this compound against microbial pathogens remains to be fully characterized but is anticipated based on structural similarities to other active thiazole compounds.

Acetylcholinesterase Inhibition

Thiazole derivatives have also been explored for their potential as acetylcholinesterase (AChE) inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. Compounds with similar thiazole structures have shown promising AChE inhibitory activity in vitro, indicating that this compound may also exhibit this activity .

The biological activity of this compound likely involves interaction with specific enzymes or receptors:

  • Enzyme Interaction : Thiazole derivatives can modulate enzyme activities by binding to active sites or allosteric sites, altering their function.
  • Receptor Binding : The phenylthio group may enhance binding affinity to biological targets, potentially increasing specificity and efficacy.

Research Findings and Case Studies

StudyFocusFindings
Synthesis and Biological EvaluationDemonstrated antimicrobial properties in related thiazole compounds.
Anticancer ActivityInduced apoptosis in A549 and C6 cell lines; significant anticancer effects observed.
Acetylcholinesterase InhibitionSimilar compounds showed strong AChE inhibitory activity; potential for Alzheimer's treatment.

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide with high purity?

The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core and subsequent acylation. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance intermediate solubility and reactivity .
  • Temperature control : Reflux conditions (~80–100°C) are critical for thioether bond formation .
  • Catalysts : Use of coupling agents like oxalyl chloride for acetyl chloride generation improves yield . Purification via flash column chromatography (n-hexane/ethyl acetate) ensures ≥90% purity . Monitor progress with TLC and confirm final product via 1^1H/13^13C NMR .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

  • NMR spectroscopy : Assigns protons (e.g., methyl groups at δ 2.3–2.5 ppm) and confirms thioacetamide connectivity .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ at m/z 355.1) .
  • X-ray crystallography : Resolves bond lengths (e.g., C–S at 1.76 Å) and dihedral angles between aromatic rings .

Q. How can solubility and stability be evaluated for this compound under physiological conditions?

  • Solubility : Test in DMSO (high solubility) vs. water (limited due to hydrophobic groups) using UV-vis spectroscopy .
  • Stability : Conduct pH-dependent degradation studies (e.g., 1–14 pH range) with HPLC monitoring. Hydrolysis of the acetamide moiety is likely under alkaline conditions .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data for this compound?

  • Dose-response refinement : Adjust concentrations to account for metabolic differences (e.g., liver microsome assays) .
  • Structural analogs : Synthesize derivatives (e.g., replacing phenylthio with sulfonyl groups) to isolate pharmacophores .
  • Cross-validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability tests) to confirm target engagement .

Q. How can computational modeling predict the biological target interactions of this compound?

  • Molecular docking : Simulate binding to targets like EGFR or tubulin using software (AutoDock Vina). Prioritize poses with hydrogen bonds to the thiazole nitrogen .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories; analyze RMSD values (<2 Å indicates stable binding) .
  • QSAR models : Correlate substituent effects (e.g., methyl vs. methoxy groups) with IC50_{50} values from kinase inhibition assays .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?

  • Fragment-based libraries : Synthesize analogs with systematic substitutions (e.g., 4,5-dimethyl vs. 5,7-dimethyl on the benzothiazole) .
  • Pharmacophore mapping : Use X-ray/NMR data to identify critical interactions (e.g., π-π stacking with phenylthio group) .
  • ADME profiling : Measure logP (target ~3.5 for blood-brain barrier penetration) and metabolic stability in hepatocyte assays .

Q. How can crystallographic data address discrepancies in reported bond angles or conformations?

  • High-resolution X-ray : Resolve ambiguities (e.g., C–N–C angles in the thiazole ring) with datasets at ≤1.0 Å resolution .
  • Comparative analysis : Overlay experimental structures with DFT-optimized geometries (RMSD <0.1 Å validates accuracy) .
  • Temperature factors (B-factors) : Identify flexible regions (B > 30 Å2^2) that may explain conformational variability in biological assays .

Methodological Notes

  • Data synthesis : Cross-referenced synthesis protocols (), structural analyses (), and biological assays () to ensure methodological rigor.
  • Advanced techniques : Emphasis on computational and experimental cross-validation aligns with current best practices in drug discovery .

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